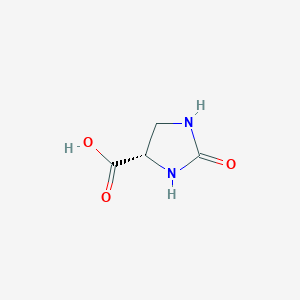

(s)-2-oxoimidazolidine-4-carboxylic acid

Description

Historical Context of Imidazolidine (B613845) Ring Systems in Chemical and Biological Sciences

The imidazolidine ring, a five-membered heterocyclic structure containing two nitrogen atoms, is a fundamental scaffold in organic and medicinal chemistry. ontosight.airsc.org While substituted imidazolidines were synthesized earlier, the first preparation of the unsubstituted parent imidazolidine was reported in 1952. wikipedia.org Traditionally, these compounds are synthesized through the condensation reaction of a 1,2-diamine with an aldehyde. wikipedia.org

The significance of the imidazolidine ring system lies in its presence in a wide array of natural products and synthetic compounds with diverse biological activities. rsc.org Imidazolidine derivatives have been investigated for their potential as antimicrobial, antifungal, antiviral, and antipyretic agents. ontosight.airsc.org Furthermore, the imidazolidine framework serves as a crucial component in the design of chiral ligands and catalysts for asymmetric synthesis. rsc.org The versatility of this heterocyclic system has established it as a privileged structure in drug discovery and development. researchgate.net

Enantiomeric Significance: Focus on the (S)-Configuration and its Biological Relevance

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as the three-dimensional arrangement of atoms dictates their interaction with biological targets such as enzymes and receptors. rsc.org In the context of 2-oxoimidazolidine-4-carboxylic acid, the (S)-configuration at the 4th position is of particular importance. This specific stereoisomer is often associated with desired biological effects, a principle that is well-established in medicinal chemistry. google.com

While much of the specific research has focused on its derivatives, the biological relevance of the (S)-enantiomer of the parent compound is inferred from the activity of these related molecules. For instance, derivatives with the (S,S,S) configuration have been shown to possess potent activity, and stereoselective synthesis methods have been developed to obtain this specific isomer. google.com The interaction of a molecule with its biological target is highly specific, and often only one enantiomer will elicit the desired response, while the other may be inactive or even produce unwanted side effects. rsc.org

Structural Relationship to Key Biomolecules and Synthetic Analogues

The structure of (S)-2-oxoimidazolidine-4-carboxylic acid shares similarities with several key biomolecules and synthetic compounds, which provides a basis for its study in various biochemical contexts.

(S)-Pyroglutamic acid is a naturally occurring amino acid derivative where the free amino group of glutamic acid cyclizes to form a lactam. wikipedia.org It is found at the N-terminus of many peptides and proteins and is involved in various biological processes. researchgate.net this compound is considered a structural analogue of (S)-pyroglutamic acid. ontosight.ai

| Feature | This compound | (S)-Pyroglutamic Acid |

| Ring Structure | Five-membered imidazolidinone ring with two nitrogen atoms. | Five-membered pyrrolidinone ring with one nitrogen atom. |

| Functional Groups | Carboxylic acid at C4, urea (B33335) moiety within the ring. | Carboxylic acid at C5, lactam (amide) moiety within the ring. |

| Chiral Center | C4 | C5 |

| Biological Role | Studied as a synthetic analogue and building block. | Natural component of peptides and proteins, involved in metabolic pathways. wikipedia.orgresearchgate.net |

2-Oxothiazolidine-4-carboxylic acid is another heterocyclic compound that has been extensively studied, primarily as a prodrug of cysteine. nih.govarvojournals.org It is designed to be readily taken up by cells and then hydrolyzed to release cysteine, a precursor to the antioxidant glutathione (B108866). nih.gov

| Feature | This compound | 2-Oxothiazolidine-4-carboxylic Acid |

| Ring Structure | Five-membered imidazolidinone ring. | Five-membered oxothiazolidine ring. |

| Heteroatoms in Ring | Two nitrogen atoms. | One nitrogen and one sulfur atom. |

| Functional Groups | Carboxylic acid, urea. | Carboxylic acid, thioester/amide-like moiety. |

| Primary Biological Role | Investigated as a structural analogue and in medicinal chemistry applications. nih.gov | Cysteine prodrug with antioxidant and anti-inflammatory properties. arvojournals.org |

The primary distinction lies in the ring heteroatoms: two nitrogens in the imidazolidinone versus a nitrogen and a sulfur in the oxothiazolidine. This substitution significantly alters the chemical properties and biological function of the molecule. The sulfur atom in 2-oxothiazolidine-4-carboxylic acid is key to its role as a cysteine precursor. nih.gov

The core structure of this compound has been modified, particularly through substitution on the nitrogen atoms, to explore and modulate its biological activity.

A prominent example is (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid . This N-methylated analogue is a known precursor and metabolite of the angiotensin-converting enzyme (ACE) inhibitor, imidapril (B193102), which is used in the treatment of hypertension. mdpi.com The synthesis of this derivative has been reported, and its structural relationship to (S)-pyroglutamic acid has been highlighted in the context of its role in peptide hormone analogues. ontosight.ai

Other N-substituted derivatives have also been synthesized and investigated for various therapeutic applications. For example, N-acyl derivatives have been explored as matrix metalloproteinase (MMP) inhibitors. nih.gov The nature of the substituent on the nitrogen atom can significantly influence the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. The exploration of these derivatives underscores the importance of the this compound scaffold in medicinal chemistry.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(4S)-2-oxoimidazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O3/c7-3(8)2-1-5-4(9)6-2/h2H,1H2,(H,7,8)(H2,5,6,9)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZKRPYCBSZIQKN-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC(=O)N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41371-53-3 | |

| Record name | 2-Imidazolidine-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041371533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4S)-2-oxoimidazolidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for S 2 Oxoimidazolidine 4 Carboxylic Acid and Its Derivatives

Foundational Synthetic Routes and Optimization

The construction of the 2-oxoimidazolidine ring system from acyclic precursors is a cornerstone of its synthesis. Optimization of reaction conditions and purification methods is crucial for obtaining high yields and purity.

Carbonyl Chloride-Mediated Cyclization of Diamino Acids

A prevalent and efficient method for the synthesis of 2-oxoimidazolidinones involves the cyclization of 1,2-diamino compounds with a carbonyl source. Phosgene (B1210022) (carbonyl chloride) or its safer equivalents are commonly employed for this transformation. The reaction typically proceeds by treating a diamino acid precursor, such as (S)-2,3-diaminopropionic acid, with phosgene in the presence of a base.

For instance, the synthesis of a related derivative, (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid, has been achieved by reacting (S)-2-amino-3-(methylamino)propionic acid with a solution of phosgene in toluene (B28343) in the presence of sodium bicarbonate. ingentaconnect.comingentaconnect.comresearchgate.net The base neutralizes the hydrogen chloride generated during the reaction, driving the cyclization to completion. This method is advantageous due to its single-step nature and the ready availability of the starting materials. ingentaconnect.comingentaconnect.comresearchgate.net

Table 1: Representative Carbonyl Chloride-Mediated Cyclization

| Starting Material | Reagents | Product | Yield | Reference |

| (S)-2-amino-3-(methylamino)propionic acid | 20% Phosgene in toluene, NaHCO₃, H₂O | (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid | 70% | ingentaconnect.com |

Ion Exchange Resins in Product Isolation and Purification

The isolation and purification of water-soluble products like (S)-2-oxoimidazolidine-4-carboxylic acid can be challenging. Ion exchange chromatography is a powerful technique to overcome this hurdle. Following the cyclization reaction, the aqueous solution containing the sodium salt of the carboxylic acid can be passed through a column of a strongly acidic cation exchange resin, such as Dowex 50WX2-100 in its H⁺ form. ingentaconnect.comingentaconnect.comresearchgate.net This process facilitates the conversion of the sodium salt to the free carboxylic acid, which can then be eluted with water. This method is highly effective for desalting and isolating the desired product from the reaction mixture.

Recrystallization and Purity Enhancement Techniques

After isolation, further purification is often necessary to achieve high-purity this compound suitable for subsequent applications. Recrystallization is a standard and effective technique for enhancing the purity of crystalline solids. The choice of solvent is critical for successful recrystallization. For the analogous (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid, hot acetonitrile (B52724) has been reported as a suitable solvent for recrystallization, yielding colorless needles upon cooling. ingentaconnect.comingentaconnect.comresearchgate.net The process generally involves dissolving the crude product in a minimal amount of a hot solvent in which the compound has high solubility and the impurities have low solubility. Upon slow cooling, the desired compound crystallizes out, leaving the impurities in the mother liquor.

Stereocontrolled Synthesis and Enantioselective Approaches

The biological activity of molecules is often dependent on their stereochemistry. Therefore, the development of stereocontrolled and enantioselective synthetic routes to this compound is of paramount importance.

Utilization of Chiral Starting Materials for Stereoselective Induction

A straightforward and effective strategy for obtaining enantiomerically pure this compound is to start with a chiral precursor that possesses the desired stereochemistry. The synthesis of (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid from (S)-2-amino-3-(methylamino)propionic acid is an example of this approach, where the stereocenter at the 4-position of the imidazolidinone ring is directly derived from the starting amino acid. ingentaconnect.comingentaconnect.comresearchgate.net Assuming the cyclization reaction does not affect the existing stereocenter, the configuration of the final product is retained from the starting material. This method is highly efficient as it avoids the need for chiral resolutions or asymmetric catalysis in the cyclization step. The ready availability of enantiomerically pure amino acids makes this a widely applicable strategy.

Diastereoselective Alkylation and Acylation Employing Imidazolidinone Chiral Auxiliaries

Imidazolidinones themselves can serve as effective chiral auxiliaries to direct the stereochemical outcome of subsequent reactions. ingentaconnect.comresearchgate.netthieme-connect.com This is particularly useful for the synthesis of more complex derivatives of this compound. The core imidazolidinone structure can be N-acylated, and the resulting enolate can undergo diastereoselective alkylation or acylation reactions.

A patented process describes the diastereoselective acylation of an ester of (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid. google.com In this process, the imidazolidinone derivative is reacted with a 2-bromopropionyl chloride to form a 3-acyl-2-oxoimidazolidine-4-carboxylic acid ester. google.com The stereochemistry of the imidazolidinone ring directs the approach of the acylating agent, leading to a high degree of diastereoselectivity. Subsequent reaction with another chiral amine and removal of protecting groups can yield complex molecules with multiple stereocenters in a controlled manner. google.com

Table 2: Example of Diastereoselective Acylation

| Substrate | Acylating Agent | Product | Diastereoselectivity | Reference |

| Benzyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate | (2R)-2-(p-toluenesulfonyloxy)propionyl chloride | Benzyl (4S)-1-methyl-3-[(2R)-2-(p-toluenesulfonyloxy)propionyl]-2-oxoimidazolidine-4-carboxylate | High | google.com |

This approach highlights the utility of the imidazolidinone scaffold as a chiral auxiliary, enabling the synthesis of optically active compounds with high stereochemical purity. ingentaconnect.comresearchgate.netthieme-connect.com

Kinetic Resolution Strategies for Enantiomeric Enrichment

Kinetic resolution is a powerful technique for separating racemic mixtures by exploiting the differential reaction rates of enantiomers with a chiral catalyst or reagent. While direct kinetic resolution of racemic 2-oxoimidazolidine-4-carboxylic acid is not extensively documented, the principles of this methodology are well-established for chiral carboxylic acids. nii.ac.jpresearchgate.net Enzymatic resolution, in particular, offers high selectivity under mild conditions. Lipases are commonly employed for the resolution of various esters, where one enantiomer is preferentially hydrolyzed. nih.gov For instance, lipoprotein lipase (B570770) from Burkholderia sp. has demonstrated high efficiency in resolving α-sulfinyl esters, achieving excellent yields and enantiomeric ratios. nih.gov Such chemoenzymatic approaches could theoretically be adapted for the esters of 2-oxoimidazolidine-4-carboxylic acid.

A related and powerful strategy is Dynamic Kinetic Resolution (DKR). In DKR, the slower-reacting enantiomer is continuously racemized in situ, allowing for a theoretical yield of 100% for the desired enantiomer. While not used for the resolution of the title compound, its derivatives have been effectively employed as chiral auxiliaries in DKR processes. For example, tert-butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate has been used as a novel chiral auxiliary for the stereoselective alkylation of α-bromo amides and stereospecific amination, demonstrating the utility of the imidazolidinone scaffold in controlling stereochemistry. acs.orgacs.orgamazonaws.com

| Strategy | Chiral Source | Typical Substrate | Key Advantage | Reference |

|---|---|---|---|---|

| Enzymatic Kinetic Resolution | Lipase / Esterase | Racemic Esters | High enantioselectivity (E > 1000 reported) under mild conditions. | nih.gov |

| Dynamic Kinetic Resolution (Chemoenzymatic) | Lipase + Metal Catalyst (e.g., Ru) | Racemic Alcohols | Theoretical 100% conversion to a single enantiomer. | nih.gov |

| Dynamic Kinetic Resolution (Chiral Auxiliary) | (S)-2-Oxoimidazolidine-4-carboxylate derivative | α-Bromo Amides | High diastereoselectivity in C-C bond formation. | acs.orgacs.org |

Asymmetric Aldol (B89426) Reactions for Chiral Center Construction

Asymmetric aldol reactions are a cornerstone of modern organic synthesis for the construction of chiral β-hydroxy carbonyl compounds, which can serve as precursors to the this compound core. The Evans asymmetric aldol reaction, for instance, utilizes chiral oxazolidinone auxiliaries to direct the stereoselective enolization and subsequent reaction with an aldehyde. researchgate.net This methodology provides high diastereoselectivity, and the chiral auxiliary can be subsequently removed to yield the enantiomerically enriched product.

Organocatalysis has also emerged as a powerful tool for asymmetric synthesis. Imidazolidinone-based catalysts, such as the MacMillan catalysts, are well-known for their ability to catalyze enantioselective reactions, including 1,3-dipolar cycloadditions, by activating α,β-unsaturated aldehydes via the formation of a chiral iminium ion. nih.govacs.org While not a direct aldol reaction for the synthesis of the title compound, these catalysts highlight the intrinsic ability of the imidazolidinone scaffold to induce chirality. A synthetic route could be envisioned where an asymmetric aldol reaction sets the stereochemistry of a diamino acid precursor, which is then cyclized to form the desired this compound. For example, the reaction of a chiral glycine (B1666218) enolate equivalent with an aldehyde can produce syn- and anti-aldol adducts, which can be transformed into the target structure. researchgate.net

| Methodology | Key Reagent/Catalyst | Typical Reactants | Outcome | Reference |

|---|---|---|---|---|

| Evans Asymmetric Aldol Reaction | Chiral Oxazolidinone Auxiliary | N-Acyl Oxazolidinone + Aldehyde | High diastereoselectivity for syn-aldol products. | researchgate.net |

| Organocatalytic Cycloaddition | MacMillan Imidazolidinone Catalyst | Nitrones + α,β-Unsaturated Aldehydes | Good to excellent enantiomeric ratios. | nih.govacs.org |

| Aldol Reaction with Titanium Enolates | Chiral Phenylalaninol-derived Ester + TiCl4 | Titanium Enolate + Bidentate Aromatic Aldehydes | High diastereoselectivity and isolated yields. | researchgate.net |

Solid-Phase Synthesis and Combinatorial Chemistry

This compound is a valuable building block in the solid-phase synthesis (SPS) of peptidomimetics. Peptidomimetics are molecules that mimic the structure and function of natural peptides but possess improved properties such as enhanced metabolic stability and oral bioavailability. mdpi.comnih.gov The rigid five-membered ring of the imidazolidinone core serves as a constrained scaffold, helping to lock the peptide backbone into a specific conformation.

Solid-phase synthesis provides a rapid and efficient route to large arrays of such analogs. mdpi.comjacsdirectory.com The synthesis typically begins by anchoring the C-terminus of the imidazolidinone building block to an insoluble polymer resin, such as a 2-chlorotrityl chloride (2-CTC) resin, which is ideal for protecting carboxylic acids. jacsdirectory.com Subsequent synthetic steps, such as amide bond couplings, are carried out in solution, and excess reagents and byproducts are simply washed away. This iterative process allows for the construction of complex molecules without the need for purification after each step. jacsdirectory.com The development of solid-phase protocols has been instrumental in exploring the structure-activity relationships of imidazolidinone-containing compounds and has facilitated the generation of molecular libraries for drug discovery. researchgate.netnih.gov

Industrial Synthesis Scale-Up and Process Efficiency

The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives presents several challenges, including cost-effectiveness, safety, and stereochemical control. An efficient industrial process must utilize readily available starting materials and high-yielding reactions that avoid racemization.

One patented process describes a stereoselective method for producing optically active 2-oxoimidazolidine derivatives with high yield. google.com This method reacts a (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid ester with a reactive derivative of (2R)-2-sulfonyloxypropionic acid. This approach is advantageous because it avoids racemization and proceeds with an inversion of configuration to give the desired (S,S,S) diastereomer stereoselectively. google.com Another synthetic route starts from the commercially available (S)-2-amino-3-(methylamino)propionic acid hydrochloride, which is cyclized using phosgene or a phosgene equivalent like triphosgene. researchgate.netmdpi.com While effective, the use of highly toxic reagents like phosgene requires stringent safety protocols and specialized equipment, complicating large-scale production.

Process efficiency is further enhanced by optimizing reaction conditions (temperature, solvent, catalyst) and purification methods. Crystallization is often preferred over chromatography for purification on an industrial scale due to lower costs and solvent consumption. The development of robust and scalable synthetic routes remains a key area of research to ensure a reliable supply of this important chiral building block for the pharmaceutical industry.

| Starting Material | Key Reagent | Key Feature | Yield | Reference |

|---|---|---|---|---|

| (S)-2-amino-3-(methylamino)propionic acid HCl | Phosgene / NaHCO3 | Direct cyclization of a commercially available amino acid. | Not specified | mdpi.com |

| (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid ester | (2R)-2-(methanesulfonyloxy)propionic acid derivative | Stereoselective condensation with inversion of configuration. | 75.8% (for an intermediate step) | google.com |

Chemical Reactivity and Transformational Studies of S 2 Oxoimidazolidine 4 Carboxylic Acid

Reduction Reactions and Characterization of Reduced Forms

(S)-2-Oxoimidazolidine-4-carboxylic acid possesses two functional groups that can be targeted for reduction: the urea (B33335) carbonyl group and the carboxylic acid. The choice of reducing agent determines the outcome of the reaction.

Strong hydride-donating agents, most notably lithium aluminum hydride (LiAlH₄), are capable of reducing both functional groups. acs.orgumn.edu The carboxylic acid is readily reduced to a primary alcohol. This transformation proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition, effectively replacing the carbonyl oxygen and the hydroxyl group with hydrogen atoms. Concurrently, the cyclic urea carbonyl group can be reduced to a methylene (B1212753) group (CH₂). This process converts the imidazolidin-2-one ring into an imidazolidine (B613845) ring. acs.org The complete reduction of this compound with excess LiAlH₄ would therefore yield (S)-imidazolidine-4-ylmethanol.

Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not reactive enough to reduce carboxylic acids or the highly stable urea carbonyl group under standard conditions. libretexts.org Therefore, treatment of this compound with NaBH₄ is not expected to result in any significant reaction.

Table 2: Reduction Reactions of this compound

| Reagent | Functional Group Targeted | Product |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Carboxylic Acid & Urea Carbonyl | (S)-Imidazolidine-4-ylmethanol |

Substitution Reactions and Functional Group Interconversions

The structure of this compound offers multiple sites for substitution and functional group interconversion: the nitrogen atoms of the imidazolidinone ring and the carboxylic acid group.

Reactions at the Nitrogen Atoms: The N-H groups of the cyclic urea are nucleophilic and can undergo substitution reactions such as acylation and alkylation. N-acylation is a key reaction in the synthesis of various derivatives, including the angiotensin-converting enzyme (ACE) inhibitor Imidapril (B193102). google.com For example, the tert-butyl ester of (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid can be acylated at the N3 position by reacting it with an activated propionic acid derivative in the presence of a base like potassium t-butoxide. google.com

N-alkylation can also be achieved at the nitrogen positions, typically requiring a base to deprotonate the N-H group, followed by reaction with an alkyl halide. nih.gov

Reactions at the Carboxylic Acid Group: The carboxylic acid group can be readily converted into other functional groups. A primary example is esterification. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (like H₂SO₄ or HCl), converts the carboxylic acid into its corresponding ester. masterorganicchemistry.comchemguide.co.uklibretexts.org This reaction is an equilibrium process, often driven to completion by using the alcohol as the solvent.

The carboxylic acid can also be converted to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is a highly reactive intermediate that can be used to form amides by reacting with amines, or esters by reacting with alcohols.

Table 3: Functional Group Interconversions of this compound

| Reaction Type | Reagents | Functional Group Modified | Product Type |

|---|---|---|---|

| N-Acylation | Acyl Chloride, Base | Ring N-H | N-Acyl-2-oxoimidazolidine |

| N-Alkylation | Alkyl Halide, Base | Ring N-H | N-Alkyl-2-oxoimidazolidine |

| Esterification | Alcohol, Acid Catalyst | Carboxylic Acid | Ester |

Hydrolysis Kinetics and Product Derivation

The imidazolidin-2-one ring is a cyclic urea and is susceptible to hydrolysis, which involves the cleavage of one or both of the amide bonds within the ring. The kinetics of this process are highly dependent on the pH of the solution.

Under acidic conditions, the hydrolysis is typically catalyzed by protons. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. rsc.orgresearchgate.net Ring opening then occurs, breaking one of the C-N bonds to yield a substituted hydantoic acid amide. Further hydrolysis of the remaining amide and urea functionalities can lead to the ultimate products: (S)-2,3-diaminopropanoic acid, carbon dioxide, and ammonia. The rate-determining step in such acid-catalyzed hydrolyses is often the attack of water on the protonated imine or urea. researchgate.net

Under alkaline conditions, hydrolysis can also occur, proceeding through a different mechanism. The reaction may be initiated by the attack of a hydroxide (B78521) ion on the carbonyl carbon. Studies on the alkaline hydrolysis of urea suggest an elimination-addition mechanism, where an initial deprotonation is followed by elimination to form an isocyanate intermediate, which is then rapidly hydrolyzed. For the cyclic urea, this would lead to ring-opened products. The rate of hydrolysis for ureas generally increases at pH values above 12.

The hydrolysis of some hindered ureas has been found to be pH-independent over a wide range (pH 3-11), where the rate-limiting step is the dissociation of the urea bond itself. illinois.edunih.gov However, for a relatively unhindered cyclic urea like this compound, the hydrolysis rate is expected to be significantly influenced by pH, showing acceleration in both strongly acidic and strongly basic media.

Table 4: Hydrolysis of this compound

| Condition | Mechanism | Initial Product | Final Products |

|---|---|---|---|

| Acidic (H₃O⁺) | Acid-catalyzed nucleophilic acyl substitution | N-carbamoyl-2,3-diaminopropanoic acid derivative | (S)-2,3-Diaminopropanoic acid, CO₂, NH₃ |

Condensation Reactions and Formation of Complex Heterocyclic Scaffolds

The bifunctional nature of this compound makes it an excellent substrate for condensation reactions, leading to the formation of more complex molecules, including dipeptides and other heterocyclic systems. beilstein-journals.org

The carboxylic acid moiety can be activated and coupled with the amino group of another amino acid or amine to form a new amide (peptide) bond. This is a cornerstone of peptide synthesis. masterorganicchemistry.com The direct reaction between a carboxylic acid and an amine is often inefficient, so coupling agents are typically employed. Common coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) activate the carboxyl group, facilitating nucleophilic attack by the amine.

A prominent example of this reactivity is in the synthesis of the ACE inhibitor Imidapril. In this synthesis, an ester of a derivative of this compound is coupled with an amino acid ester derivative to form a dipeptide-like structure. google.com This demonstrates the utility of the molecule as a constrained amino acid analog in building complex bioactive scaffolds.

Furthermore, the cyclic urea moiety itself can be used as a precursor for the synthesis of other heterocyclic systems. The inherent reactivity of the N-C-N linkage can be exploited in various cyclization and rearrangement reactions to build fused or spirocyclic heterocyclic scaffolds. researchgate.netresearchgate.nettandfonline.com

Table 5: Condensation Reactions for Scaffold Synthesis

| Reactant | Coupling Agent/Method | Resulting Linkage | Scaffold Type |

|---|---|---|---|

| Amino Acid Ester | DCC, EDCI, etc. | Amide (Peptide) Bond | Dipeptide Mimic |

| Diamines | Heat, Activating Agents | Amide Bonds | Polyamides, Fused Heterocycles |

Structural Elucidation and Conformational Analysis

Single-Crystal X-ray Diffraction (SCXRD) Studies

Single-crystal X-ray diffraction is a powerful technique for determining the precise atomic and molecular structure of a crystalline compound. While detailed crystallographic data for the closely related analog, (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, is available and shows complex structural features, a specific single-crystal X-ray diffraction study for (s)-2-oxoimidazolidine-4-carboxylic acid itself is not as readily found in the surveyed scientific literature. mdpi.com However, a hypothetical analysis based on standard crystallographic practices would involve the following key areas of investigation.

Determination of Chiral Space Group and Crystallographic Parameters

Interactive Data Table: Hypothetical Crystallographic Parameters

| Parameter | Description | Expected Value |

| Crystal System | The symmetry of the unit cell. | Orthorhombic or Monoclinic |

| Space Group | The symmetry of the crystal structure. | A chiral space group (e.g., P2₁2₁2₁) |

| a (Å) | Unit cell dimension. | To be determined |

| b (Å) | Unit cell dimension. | To be determined |

| c (Å) | Unit cell dimension. | To be determined |

| α (°) | Unit cell angle. | 90° or To be determined |

| β (°) | Unit cell angle. | 90° or To be determined |

| γ (°) | Unit cell angle. | 90° or To be determined |

| V (ų) | Volume of the unit cell. | To be determined |

| Z | Number of molecules in the unit cell. | To be determined |

Identification and Characterization of Distinct Molecular Conformers in the Solid State

Within the crystal structure, it is possible for molecules to adopt different conformations. For the related compound (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, two distinct conformers were identified in the unit cell. mdpi.com These conformers primarily differ in the orientation of the carboxylic acid group relative to the imidazolidinone ring, being described as pseudo-equatorial and pseudo-axial. mdpi.com A similar phenomenon could be anticipated for this compound, where the five-membered ring might adopt a flattened half-chair conformation to accommodate the planar geometry of the urea (B33335) moiety. mdpi.com

Analysis of Intermolecular Hydrogen Bonding Networks and Helical Assemblies

The presence of hydrogen bond donors (the N-H groups of the urea and the O-H of the carboxylic acid) and acceptors (the carbonyl oxygens of the urea and the carboxylic acid) in this compound suggests the formation of extensive intermolecular hydrogen bonding networks. mdpi.com In the case of its N-methylated analog, these interactions lead to the formation of helical assemblies where the distinct conformers are arranged alternately. mdpi.com Each molecule in these helices is linked to its neighbors by multiple hydrogen bonds, with a clear preference for the carboxylic acid group acting as a hydrogen bond donor and the urea carbonyl as an acceptor. mdpi.com A detailed analysis of these networks is crucial for understanding the solid-state packing and properties of the compound.

Torsion Angle Analysis and Conformational Preferences

A quantitative description of the molecular conformation is achieved through the analysis of torsion angles. The torsion angle involving the urea carbonyl, the adjacent nitrogen, the chiral carbon, and the carboxylic acid carbon (C(urea)–N–C–C(carboxyl)) is particularly informative for describing the orientation of the carboxylic acid substituent. mdpi.com For (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, these angles were found to be significantly different for the two conformers (145.9° and 109.0°), highlighting their distinct spatial arrangements. mdpi.com Similar analysis for this compound would be essential to precisely define its conformational preferences in the solid state.

Advanced Spectroscopic Characterization

Spectroscopic techniques provide valuable information about the functional groups and bonding within a molecule.

Application of Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

The carboxylic acid group would be identifiable by a very broad O-H stretching band, typically appearing in the range of 3300 to 2500 cm⁻¹. This broadening is a result of strong intermolecular hydrogen bonding. Additionally, a strong and sharp absorption band for the carbonyl (C=O) stretch of the carboxylic acid is expected between 1725 and 1700 cm⁻¹.

The cyclic urea (imidazolidinone) moiety also has characteristic absorptions. A strong carbonyl (C=O) stretching band for the urea would be anticipated, typically in the range of 1720 to 1680 cm⁻¹. The N-H bonds of the urea would give rise to stretching vibrations in the region of 3400 to 3200 cm⁻¹. The presence of both a carboxylic acid and a urea function would likely lead to some overlapping and complex band shapes in the spectrum.

Interactive Data Table: Expected Infrared Absorption Bands

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 3300 - 2500 | Strong, Very Broad |

| Carboxylic Acid | C=O stretch | 1725 - 1700 | Strong, Sharp |

| Urea | N-H stretch | 3400 - 3200 | Medium to Strong |

| Urea | C=O stretch | 1720 - 1680 | Strong |

| Carboxylic Acid | C-O stretch | 1320 - 1210 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy would provide definitive confirmation of its molecular structure by identifying the chemical environments and connectivity of the hydrogen and carbon atoms, respectively.

However, a comprehensive review of published scientific literature and spectral databases did not yield specific, experimentally determined ¹H and ¹³C NMR data for this compound. The available data predominantly pertains to derivatives, such as (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, which, due to the presence of an additional methyl group, exhibits a different spectral profile.

While specific experimental data is not available, a theoretical analysis based on established principles of NMR spectroscopy can predict the expected spectral characteristics.

Predicted ¹H NMR Spectrum: The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the imidazolidine (B613845) ring and the carboxylic acid. The methine proton at the C4 position (α-carbon to the carboxyl group) would likely appear as a multiplet, coupled to the adjacent methylene (B1212753) protons at the C5 position. The two protons at C5 would be diastereotopic and are expected to present as separate multiplets, each coupled to the C4 proton and to each other (geminal coupling). The two N-H protons of the urea moiety and the carboxylic acid O-H proton would be expected to appear as broad singlets. Their chemical shifts could vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. In a solvent like D₂O, these labile protons would exchange with deuterium (B1214612) and their signals would disappear.

Predicted ¹³C NMR Spectrum: The carbon-13 NMR spectrum would be characterized by four distinct signals corresponding to the four carbon atoms in the molecule. The carbonyl carbon of the urea group (C2) would resonate at the lowest field (typically in the range of 160-170 ppm). The carboxylic acid carbonyl carbon would also be significantly deshielded, appearing in the 170-180 ppm region. The chiral methine carbon (C4) and the methylene carbon (C5) would appear at a much higher field.

Without experimental data, interactive data tables for ¹H and ¹³C NMR cannot be generated.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical tool used to determine the precise mass of a molecule, which in turn allows for the confident determination of its elemental formula.

For this compound, with a chemical formula of C₄H₆N₂O₃, the theoretical exact mass can be calculated by summing the masses of its constituent atoms (Carbon: 12.000000, Hydrogen: 1.007825, Nitrogen: 14.003074, Oxygen: 15.994915).

An HRMS analysis, typically using techniques like Electrospray Ionization (ESI), would measure the mass-to-charge ratio (m/z) of the ionized molecule with very high precision. For instance, in negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. The experimentally measured mass would then be compared to the theoretical mass to confirm the elemental composition.

While specific, published HRMS experimental reports for this compound were not found in the searched literature, the theoretical monoisotopic mass provides a benchmark for its identification.

Table 1: Theoretical Mass Data for this compound

| Description | Value |

| Molecular Formula | C₄H₆N₂O₃ |

| Theoretical Monoisotopic Mass | 130.03784 g/mol |

| Theoretical [M-H]⁻ Ion Mass | 129.03056 m/z |

| Theoretical [M+H]⁺ Ion Mass | 131.04512 m/z |

| Theoretical [M+Na]⁺ Ion Mass | 153.02706 m/z |

Biological Activities and Pharmacological Implications

Fundamental Mechanisms of Biological Action

The biological effects of (s)-2-oxoimidazolidine-4-carboxylic acid are rooted in its specific three-dimensional structure and chemical properties, which dictate its interactions with biological macromolecules.

This compound is a structural analogue of (S)-pyroglutamic acid, a natural amino acid derivative that forms the N-terminus of several important peptide hormones, such as thyrotropin-releasing hormone (TRH). mdpi.comresearchgate.net This structural similarity suggests that it can be recognized by similar biological targets.

The molecule's capacity for molecular recognition is significantly influenced by its hydrogen bonding capabilities. X-ray crystallography studies of a closely related derivative, (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid, reveal a distinct pattern of hydrogen bonding. researchgate.netresearchgate.net The carboxylic acid group preferentially acts as a hydrogen bond donor, while the urea (B33335) carbonyl group acts as a hydrogen bond acceptor. researchgate.netresearchgate.net These specific interactions are critical for the molecule to bind to the active sites of proteins and enzymes, thereby initiating its biological effects. The molecule's structure consists of a five-membered imidazolidine (B613845) ring, which provides a rigid framework for the precise orientation of its functional groups for optimal target binding. ontosight.ai

The core structure of this compound has been utilized as a building block to create potent inhibitors of various enzymes. Its unique shape allows it to fit into the active sites of specific enzymes, modulating their function and influencing biochemical pathways.

A notable example outside of ACE inhibition is the development of inhibitors for matrix metalloproteinase-13 (MMP-13). nih.gov MMP-13 is an enzyme implicated in the degradation of extracellular matrix and is a target for therapies against arthritis and cancer. Researchers synthesized a series of hydroxyamides based on the 2-oxo-imidazolidine-4-carboxylic acid scaffold. These derivatives demonstrated potent and selective inhibition of MMP-13. nih.gov This research underscores the versatility of the imidazolidinone ring as a scaffold for designing enzyme inhibitors that can modulate pathological biological pathways. nih.gov

| Derivative | Target Enzyme | IC₅₀ |

| 4-(4-fluorophenoxy)phenyl derivative | MMP-13 | 3 nM |

| 4-(naphth-2-yloxy)phenyl derivative | MMP-13 | 4 nM |

This interactive table presents data on the inhibitory concentration (IC₅₀) of specific this compound derivatives against Matrix Metalloproteinase-13 (MMP-13).

Advanced Therapeutic Research Applications

The most prominent therapeutic application stemming from the this compound structure is in the field of cardiovascular medicine, specifically in the development of ACE inhibitors.

ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure. Inhibition of this enzyme is a proven strategy for managing hypertension. The this compound moiety has been instrumental in designing potent ACE inhibitors.

This compound, and more specifically its methylated form, (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid, is a key structural component and precursor to the ACE inhibitor Imidapril (B193102). mdpi.comnih.govnih.gov Imidapril is a prodrug that, after oral administration, is hydrolyzed in the liver to its active metabolite, imidaprilat. nih.gov

The chemical structure of Imidapril incorporates the (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid core. nih.govnih.gov This core structure serves as a rigid scaffold that correctly positions other chemical groups to bind effectively to the ACE active site. Imidapril is used clinically for the treatment of hypertension and chronic heart failure. mdpi.comnih.gov

Extensive structure-activity relationship (SAR) studies have been conducted to optimize the ACE inhibitory activity of molecules derived from the this compound scaffold. nih.govsigmaaldrich.com These studies have revealed several key principles for potent inhibition.

One of the most critical features is the carboxylic acid group on the imidazolidine ring. This group mimics the C-terminal carboxylate of natural ACE substrates, which is essential for binding to the enzyme's active site. scholarsresearchlibrary.com Furthermore, the stereochemistry of the molecule is paramount. Derivatives with an (S,S,S) configuration have been shown to possess the most potent ACE inhibitory activity, and processes have been developed to produce these specific stereoisomers selectively. researchgate.netgoogle.com

A pivotal study synthesized a series of (4S)-1-alkyl-3-acyl-2-oxoimidazolidine-4-carboxylic acid derivatives and evaluated their in vitro ACE inhibitory activities. nih.gov The results showed that these compounds are extremely potent inhibitors.

| Compound Series | Stereoconfiguration | In Vitro ACE Inhibitory Activity (IC₅₀) |

| Dicarboxylic acid derivatives (3a-n) | S,S,S | 1.1 x 10⁻⁸ M to 1.5 x 10⁻⁹ M |

This interactive table summarizes the potent in vitro ACE inhibitory activity of dicarboxylic acid derivatives based on the this compound structure, highlighting the importance of the S,S,S configuration.

These SAR studies demonstrate that the this compound ring is a highly effective scaffold for developing powerful ACE inhibitors. By systematically modifying the substituents on this core structure, researchers have been able to fine-tune the molecule's binding affinity and optimize its pharmacological profile for therapeutic use. nih.govsigmaaldrich.com

Neuropathic Pain Therapeutics: Inhibition of Voltage-Gated Sodium Ion Channels (Nav1.8)

Voltage-gated sodium ion channels, particularly the Nav1.8 subtype, are crucial in the transmission of pain signals and are predominantly expressed in sensory neurons. nih.govnih.govresearchgate.netmdpi.com Consequently, inhibitors of Nav1.8 are considered promising targets for the development of new analgesics for chronic and neuropathic pain. nih.govyoutube.com Research into the therapeutic potential of imidazolidinone derivatives in this area has been explored. However, one study investigating novel hybrid imidazolidine-2,4-dione derivatives with a morpholine (B109124) moiety found that these compounds did not exhibit antinociceptive activity in an oxaliplatin-induced neuropathic pain model. This suggests that while the imidazolidinone scaffold is versatile, specific structural modifications are critical for targeting Nav1.8 and achieving analgesic effects, and not all derivatives will be active in this regard. Further research is necessary to fully elucidate the structure-activity relationship of imidazolidinone-based compounds as Nav1.8 inhibitors.

Antiviral Efficacy and Mechanism of Action

The imidazolidinone scaffold has demonstrated notable potential in the development of antiviral agents. ontosight.ai Research has specifically highlighted its activity against BK polyomavirus (BKPyV) and its potential as a framework for inhibitors of the Hepatitis C virus (HCV) NS3 serine protease.

BK Polyomavirus (BKPyV): BKPyV can cause significant complications in immunocompromised individuals, particularly kidney transplant recipients. The search for effective antiviral agents has led to the investigation of 2-oxoimidazolidine derivatives. A study focused on novel derivatives of 2-oxoimidazolidine found that certain compounds exhibited moderate but promising activity against BKPyV in vitro. Specifically, the compounds 1-{[(4E)-5-(dichloromethylidene)-2-oxoimidazolidin-4-ylidene]sulfamoyl}piperidine-4-carboxylic acid and N-Cyclobutyl-N'-[(4E)-5-(dichloromethylidene)-2-oxoimidazolidin-4-ylidene]sulfuric diamide (B1670390) showed efficacy comparable to the standard drug, Cidofovir. One of these compounds also demonstrated a similar cytotoxicity and selectivity index to Cidofovir, marking them as potential lead compounds for the development of new anti-BKPyV agents.

HCV NS3 Serine Protease: The NS3 serine protease is an essential enzyme for the replication of the Hepatitis C virus, making it a prime target for antiviral drug development. mcgill.ca While numerous NS3 protease inhibitors have been developed, including both linear and macrocyclic compounds, the direct linkage of this compound to this target is less defined in publicly available research. mcgill.canih.govnih.gov The development of potent NS3 inhibitors often involves peptidomimetic or macrocyclic structures designed to fit into the enzyme's active site. mcgill.canih.gov Although the broader class of imidazolidinones has been explored for various therapeutic targets, specific research detailing derivatives of this compound as HCV NS3 protease inhibitors is not extensively documented.

Renal Protective Effects and Associated Research

Research has indicated a potential role for this compound in metabolic pathways relevant to renal function. Specifically, L-2-Imidazolidone-4-carboxylic acid has been identified as an effective competitive inhibitor of 5-oxoprolinase. nih.govnih.gov This enzyme is crucial for the gamma-glutamyl cycle, catalyzing the conversion of 5-oxo-L-proline to L-glutamate, an ATP-dependent reaction. nih.govnih.gov

A deficiency in renal 5-oxoprolinase activity is associated with the human metabolic disorder 5-oxoprolinuria, which can lead to metabolic acidosis and other complications. nih.gov Studies using rat-kidney slices have shown that L-2-imidazolidone-4-carboxylate reduces the metabolism of 5-oxo-L-proline. nih.govnih.gov Furthermore, mice treated with this compound showed a significantly decreased ability to metabolize 5-oxo-L-proline, effectively creating an animal model for 5-oxoprolinuria. nih.gov These findings underscore the compound's direct interaction with a key renal metabolic enzyme and suggest its utility in studying renal metabolic disorders.

Antimicrobial Properties and Spectrum of Activity

The 2-oxoimidazolidine-4-carboxylic acid scaffold and its analogs have been investigated for their antimicrobial properties. ontosight.ai Studies have particularly focused on closely related thioxo-derivatives, which have shown a range of antibacterial and antifungal activities. ijpcbs.comnih.govresearchgate.net

Derivatives of 2-thioxoimidazolidin-4-one have been synthesized and tested against various pathogenic microbes. In one study, a series of these compounds were evaluated against several Gram-positive and Gram-negative bacteria as well as fungal strains. ijpcbs.com The results indicated varied activity depending on the specific substitutions on the core ring structure. For instance, certain compounds inhibited the growth of Bacillus cereus and Staphylococcus aureus, while others showed no activity against C. rurbum and L. monocytogenes. ijpcbs.com Another study on new 2-thioxoimidazolidin-4-one derivatives found that one compound, in particular, exhibited antibacterial activity against both Staphylococcus aureus and Pseudomonas aeruginosa. researchgate.net Several compounds from this series also demonstrated antifungal activity against Candida albicans and Aspergillus niger. researchgate.net

Additionally, research on other hydantoin (B18101) derivatives has shown their potential as antibacterial, antibiofilm, and antihemagglutination agents against virulent strains of S. aureus. nih.gov These findings highlight the potential of the imidazolidinone and thioxoimidazolidinone core structures as a basis for the development of new antimicrobial agents.

| Compound Class | Target Organism | Observed Activity |

|---|---|---|

| 2-Thioxoimidazolidin-4-one Derivatives | Bacillus cereus, Staphylococcus aureus | Inhibitory activity observed for specific derivatives. ijpcbs.com |

| 2-Thioxoimidazolidin-4-one Derivatives | Pseudomonas aeruginosa | Antibacterial activity demonstrated by certain compounds. researchgate.net |

| 2-Thioxoimidazolidin-4-one Derivatives | Candida albicans, Aspergillus niger | Antifungal activity exhibited by several derivatives. researchgate.net |

| Hydantoin Derivatives | Staphylococcus aureus (virulent strains) | Antibacterial, antibiofilm, and antihemagglutination effects. nih.gov |

Anticancer Research and Enzyme Inhibition Pathways

The imidazolidinone scaffold is a recognized pharmacophore in the development of anticancer agents. ontosight.ai Research into 2-thioxoimidazolidin-4-one derivatives, which are structurally similar to 2-oxoimidazolidine-4-carboxylic acid, has revealed significant cytotoxic effects against various cancer cell lines. nih.govresearchgate.net

One study found that certain 2-thioxoimidazolidin-4-one derivatives exhibited potent cytotoxic effects against hepatocellular carcinoma (HepG2) cells, with IC50 values significantly lower than the reference drug 5-Fluorouracil. nih.gov The mechanism of action for the most promising compound involved the induction of apoptosis and cell cycle arrest at the G2/M phase. nih.gov Further investigation into the molecular pathways showed that this compound enhanced the expression of pro-apoptotic genes like p53, PUMA, and caspases, while inhibiting the anti-apoptotic Bcl-2 gene. nih.gov Notably, the compound was also found to inhibit the PI3K/AKT signaling pathway, a critical pathway often enhanced in cancer. nih.gov

Another study evaluated a series of 2-thioxoimidazolidin-4-one derivatives against breast cancer (MCF7), lung cancer (A549), and liver cancer (HepG2) cell lines. researchgate.net The results showed that several derivatives had a significant inhibitory influence, particularly on the MCF7 cell line. researchgate.net These studies underscore the potential of the imidazolidinone core structure in designing novel anticancer agents that function through critical enzyme inhibition and apoptosis induction pathways.

Anticonvulsant Activity of Imidazolidinone Derivatives

Imidazolidinone derivatives have been a subject of significant interest in the search for new anticonvulsant therapies. The core structure is a key feature of some established antiepileptic drugs, and numerous studies have been conducted to synthesize and evaluate new analogs for improved efficacy and safety.

Research into 1-[3-(4-aminophenyl)-3-oxopropanoyl]-5,5-diphenylimidazolidine-2,4-dione derivatives has shown promising anticonvulsant properties. Structure-activity relationship studies revealed that compounds with an electron-withdrawing group were more active. Similarly, hybrid compounds combining imidazolidin-2,4-dione with a morpholine ring have been designed as broad-spectrum anticonvulsants. One such compound, 5-isopropyl-3-(morpholinomethyl)-5-phenylimidazolidine-2,4-dione, demonstrated broader anticonvulsant activity in animal models than the established drugs phenytoin (B1677684) and levetiracetam.

Furthermore, other related heterocyclic structures, such as thioxoimidazolidinone and thiazolidinone derivatives, have also shown significant anticonvulsant activity. In some cases, the synthesized compounds exhibited activity equal or superior to the reference drug phenobarbital. This body of research collectively indicates that the imidazolidinone scaffold is a valuable template for the development of novel anticonvulsant agents.

Matrix Metalloproteinase (MMP) Inhibition, including MMP-13

Matrix metalloproteinases (MMPs) are a family of enzymes responsible for the degradation of extracellular matrix components. Overactivity of MMPs, particularly MMP-13, is implicated in the pathogenesis of diseases like osteoarthritis. Consequently, MMP-13 inhibitors are a key area of therapeutic research.

A novel series of imidazolidinone-based MMP inhibitors were developed based on the 2-oxo-imidazolidine-4-carboxylic acid scaffold. nih.gov Specifically, 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides were synthesized and evaluated for their ability to inhibit MMP-13. nih.gov The study found that certain analogues demonstrated potent inhibition of MMP-13, with IC50 values in the low nanomolar range. nih.gov The most potent compounds were those that incorporated 4-(4-fluorophenoxy)phenyl and 4-(naphth-2-yloxy)phenyl groups. nih.gov This research highlights the successful application of the this compound core in designing highly potent and selective enzyme inhibitors for inflammatory diseases. nih.gov

| Compound Analogue | Target Enzyme | Inhibitory Concentration (IC50) |

|---|---|---|

| 2-oxo-imidazolidine-4-carboxylic acid hydroxyamide with 4-(4-fluorophenoxy)phenyl group | MMP-13 | 3 nM nih.gov |

| 2-oxo-imidazolidine-4-carboxylic acid hydroxyamide with 4-(naphth-2-yloxy)phenyl group | MMP-13 | 4 nM nih.gov |

Toxicological Efficacy Studies (Methodologies for assessing effects)

Following a comprehensive review of available scientific literature, no specific toxicological efficacy studies for This compound were found. Research detailing the methodologies for assessing the toxicological effects of this particular compound, including detailed research findings and data tables, is not publicly available.

Studies on structurally related but distinct compounds, such as other oxoimidazolidine derivatives, have been conducted. For instance, research on certain oxoimidazolidine and cyanoguanidine compounds has explored their toxicological efficacy as insecticides against the cowpea aphid (Aphis craccivora) using methods like the leaf dip bioassay to determine LC50 values. However, these findings are not directly applicable to This compound and are therefore excluded from this article to maintain strict adherence to the subject compound.

Further research is required to establish the toxicological profile and efficacy of This compound using established methodologies for assessing acute, sub-chronic, and chronic toxicity, as well as genotoxicity, carcinogenicity, and reproductive and developmental toxicity.

Metabolic Pathways and Biochemical Roles

Involvement in Amino Acid Metabolism and Related Biochemical Pathways

(S)-2-oxoimidazolidine-4-carboxylic acid is a heterocyclic compound classified as an alpha-amino acid derivative. nih.gov Structurally, it is an analog of (S)-pyroglutamic acid, a key component in various naturally occurring peptide hormones. mdpi.com Its biochemical significance is highlighted by its role as both a precursor and a metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Imidapril (B193102). mdpi.com The core structure of the molecule is derived from the cyclization of an amino acid, indicating its direct link to amino acid metabolic pathways. For instance, the racemic version of its methylated analog, (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid, can be synthesized from (S)-2-amino-3-(methylamino)propionic acid, further establishing its foundation in amino acid chemistry. mdpi.com

In Vitro and In Vivo Metabolic Fate Studies of Related Compounds (e.g., Imidapril)

The metabolic fate of this compound is intrinsically linked to that of its related compounds, most notably the prodrug Imidapril. mdpi.comdocumentsdelivered.com Imidapril requires metabolic activation to exert its therapeutic effects, and this biotransformation has been the subject of extensive in vitro and in vivo studies across various species, including rats, dogs, monkeys, and humans. nih.govpopline.org These studies are crucial for understanding how the core imidazolidinone structure is processed within a biological system.

In vitro and in vivo studies have identified several key metabolites of Imidapril. The primary and pharmacologically active metabolite is Imidaprilat (designated as M1), which is formed by the hydrolysis of the parent drug. nih.govresearchgate.net In addition to the active metabolite, other metabolic products have been characterized, commonly referred to as M2, M3, and M4. nih.govpopline.org

The distribution and excretion of these metabolites show significant inter-species variation. popline.orgnih.gov Following oral administration of radiolabeled Imidapril, the profile of metabolites found in plasma and urine differs between rats, dogs, and monkeys. popline.org In rats, the major urinary metabolites were identified as M2 and M4, followed by the active metabolite M1. popline.org In dogs, the primary urinary metabolite was M2, with smaller quantities of M3, M1, and M4. popline.org In monkeys, the main metabolite excreted in the urine was M4. popline.org The disappearance of the unchanged parent drug from plasma is also species-dependent, occurring more rapidly in rats than in dogs. popline.orgnih.gov

| Species | Administration Route | Major Metabolites (in order of prevalence) | Source |

|---|---|---|---|

| Rats | Oral | Urine: M2, M4 > M1 | popline.org |

| Dogs | Oral | Urine: M2 > M3 > M1, M4 | popline.org |

| Monkeys | Oral | Urine: M4 > M3 > M1 > Unchanged Imidapril | popline.org |

| Rats | Intravenous | Plasma (at 1 hr): M1 > M2 | popline.org |

| Dogs | Intravenous | Plasma (at 1 hr): M1 > M2 | popline.org |

The metabolic conversion of Imidapril and related ester-containing prodrugs is catalyzed by specific hydrolytic enzymes. mdpi.com Carboxylesterases (CES), a superfamily of enzymes primarily located in the liver and intestines, play a central role in this process. nih.govnih.gov

The bioactivation of Imidapril to its active diacid form, Imidaprilat (M1), is predominantly carried out by a carboxylesterase (specifically a B-esterase). nih.gov In vitro studies using rat tissue homogenates demonstrated that the highest activity for this conversion occurs in the liver, followed by the kidney and lung. nih.gov This is consistent with the general understanding that the liver is the main site of first-pass metabolism for many prodrugs. nih.govnih.gov Human carboxylesterase 1 (hCE1) is the major hydrolase in the liver and is responsible for the metabolism of numerous therapeutic agents, including ACE inhibitors. nih.govresearchgate.net

Conversely, the formation of metabolites M2 and M3 from Imidapril is largely attributed to the action of acetylesterase (a C-esterase). nih.gov The highest enzymatic activity for this pathway was found in the kidney and the small intestine, with lower activity in other tissues. nih.gov This differential tissue distribution of esterases contributes to the complex metabolic profile of Imidapril. nih.gov

| Enzyme | Metabolic Conversion | Primary Tissue Location of Activity | Source |

|---|---|---|---|

| Carboxylesterase (B-esterase) | Imidapril → Imidaprilat (M1) | Liver | nih.gov |

| Acetylesterase (C-esterase) | Imidapril → M2 and M3 | Kidney, Small Intestine | nih.gov |

Connections to Broader Metabolic Networks (e.g., Purine (B94841) Metabolism for specific derivatives)

While the primary biochemical role of this compound is linked to amino acid and drug metabolism, its core chemical structure suggests potential connections to broader metabolic networks. The imidazole (B134444) ring, a key component of the imidazolidinone structure, is a fundamental building block in other significant biological pathways, most notably the de novo synthesis of purines. rsc.org

Purine metabolism is responsible for creating the building blocks of DNA and RNA, namely adenine (B156593) and guanine. wikipedia.org The synthesis pathway starts with a ribose-phosphate backbone and builds the purine ring system through a series of steps involving multiple precursor molecules. wikipedia.org Intermediates in this complex pathway include aminoimidazole derivatives, which bear a structural resemblance to the imidazolidinone ring system. rsc.org For example, 5-aminoimidazole ribonucleotide (AIR) is a key intermediate in the biosynthesis of inosine (B1671953) monophosphate (IMP), the precursor to both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). wikipedia.org Although this compound itself is not a direct intermediate in purine synthesis, the chemical principles and structural motifs involved in the biological synthesis and degradation of its imidazole-related core are central to these fundamental metabolic networks.

Applications in Medicinal Chemistry and Drug Discovery Platforms

Chiral Building Block in Asymmetric Synthetic Strategies

The defined stereochemistry of (s)-2-oxoimidazolidine-4-carboxylic acid makes it an important chiral building block in asymmetric synthesis. researchgate.net Chiral building blocks are essential starting materials for the synthesis of enantiomerically pure pharmaceuticals, as the biological activity of a drug often resides in only one of its enantiomers.

This compound serves as a precursor and a core structural motif in the stereoselective synthesis of more complex molecules. google.com For instance, its scaffold is utilized in the development of potent enzyme inhibitors where specific stereochemistry is crucial for binding to the active site of the target protein. Researchers have used 2-oxoimidazolidine-4-carboxylic acid derivatives as a foundational P2 scaffold for designing Hepatitis C Virus (HCV) NS3-4A serine protease inhibitors. bohrium.com The inherent chirality of the molecule guides the spatial orientation of appended functional groups, which is a critical factor in achieving high-potency and selective drug candidates. Its utility has been demonstrated in the industrial preparation of optically active 2-oxoimidazolidine derivatives that exhibit significant angiotensin-converting enzyme (ACE) inhibitory activity. google.com

Design and Synthesis of Peptidomimetics

Peptidomimetics are compounds designed to mimic natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation and better bioavailability. wikipedia.orgnih.gov The rigid cyclic structure of this compound is used to introduce conformational constraints into peptide-like molecules.

As a structural analogue of (S)-pyroglutamic acid, which often forms the N-terminus of biologically active peptides like thyrotropin-releasing hormone (TRH), this compound can be incorporated into synthetic peptide chains to mimic or stabilize specific secondary structures (e.g., turns). mdpi.comresearchgate.net This strategy helps lock the molecule into a bioactive conformation, thereby enhancing its affinity and selectivity for a biological target. The N-methylated derivative, (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid, is noted as a key component of synthetic pharmaceutical candidates, underscoring the value of this scaffold in creating novel peptide-like drugs. mdpi.comresearchgate.net

Prodrug Strategies and Development of Sustained-Release Formulations

Prodrugs are inactive or less active molecules that are converted into the active drug form within the body. This strategy is often employed to improve a drug's pharmacokinetic properties. The derivative (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid is a known precursor to, and a metabolite of, the angiotensin-converting enzyme (ACE) inhibitor Imidapril (B193102). mdpi.com Imidapril itself is a prodrug that is hydrolyzed in the body to its active diacid metabolite, imidaprilat.

The use of related heterocyclic carboxylic acids as prodrugs highlights the potential of this chemical class. For example, 2-oxothiazolidine-4-carboxylic acid (OTC) has been investigated as a cysteine prodrug to increase intracellular glutathione (B108866) levels, thereby protecting cells from oxidative stress. nih.gov While specific sustained-release formulations based on this compound are not extensively detailed, the modification of this core structure is a key strategy for modulating the absorption, distribution, metabolism, and excretion (ADME) properties of a drug, which is fundamental to the development of such advanced delivery systems.

Structure-Based Drug Design and Lead Optimization

Structure-Activity Relationship (SAR) analysis is a cornerstone of drug discovery, involving the systematic modification of a lead compound's structure to understand how these changes affect its biological activity. drugdesign.orgcollaborativedrug.com The this compound scaffold has been effectively used in iterative SAR studies to optimize enzyme inhibitors.

In the development of inhibitors for matrix metalloproteinase-13 (MMP-13), a target for osteoarthritis, a series of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides were synthesized. nih.gov SAR studies revealed that the nature of the substituent at the P1' position dramatically influenced inhibitory potency. By systematically altering this group, researchers identified highly potent inhibitors with IC50 values in the low nanomolar range. nih.gov

| Compound | P1' Group | MMP-13 IC50 (nM) |

|---|---|---|

| 4a | 4-(4-fluorophenoxy)phenyl | 3 |

| 4h | 4-(naphth-2-yloxy)phenyl | 4 |

Similarly, this scaffold was used to develop inhibitors of the HCV NS3 serine protease. bohrium.comnih.gov An initial parent molecule showed moderate activity, but SAR studies demonstrated that introducing specific substituents at the N-1 position of the imidazolidinone core significantly improved inhibitory potency. bohrium.com This iterative process of synthesis and biological testing is crucial for optimizing a lead compound into a clinical candidate.

The rational design of multi-target agents, which are single molecules designed to interact with multiple biological targets, is an emerging strategy for treating complex diseases. nih.govmdpi.com While this compound has been primarily utilized in the design of highly potent and selective single-target inhibitors, its structural features make it an attractive starting point for developing multi-target ligands.

Its core has been successfully employed in the rational design of inhibitors for distinct enzyme families, including zinc-dependent metalloproteinases (MMP-13) and viral serine proteases (HCV NS3). nih.govnih.gov The synthetic accessibility of the scaffold allows for the strategic placement of different pharmacophoric elements that could target the binding sites of different enzymes. Future research could focus on integrating functionalities known to inhibit other relevant targets onto the this compound framework to create a single drug with a multi-target profile.

Therapeutic Potential and Future Drug Development Candidates

Derivatives of this compound have shown therapeutic potential across several disease areas. The development of potent and selective MMP-13 inhibitors based on this scaffold holds promise for the treatment of osteoarthritis and other conditions involving tissue degradation. nih.gov

The connection of its N-methylated derivative to the ACE inhibitor imidapril demonstrates its relevance in cardiovascular medicine for the treatment of hypertension. mdpi.com Furthermore, the discovery of derivatives that inhibit the HCV NS3-4A serine protease highlights its potential as a core structure for developing antiviral agents against Hepatitis C. bohrium.comnih.gov Patents incorporating this structure have been filed in relation to a range of conditions, including pain, cancer, and hepatitis C. researchgate.net Broader studies also suggest potential antimicrobial and anticancer properties for derivatives of this compound class, indicating a wide scope for future drug development. ontosight.ai

Advanced Analytical and Computational Methodologies in Research

High-Resolution Chromatographic Techniques

High-resolution chromatography is fundamental in the analysis of (s)-2-oxoimidazolidine-4-carboxylic acid, ensuring the quality of the compound for research and profiling its presence in biological systems.

High-Performance Liquid Chromatography (HPLC) is a critical tool for assessing the purity of synthesized this compound. Research has demonstrated the use of chromatographic techniques, alongside other characterization methods like NMR and mass spectrometry, to confirm the purity of the compound. Following synthesis and recrystallization, analysis has shown the free acid can be obtained in greater than 99% purity. researchgate.net Chiral HPLC methods, employing specific columns such as Chiralpak®, are particularly valuable for validating the stereochemical integrity of the (S)-enantiomer.

Table 1: Summary of Purity Analysis Findings for (s)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid Note: The available detailed research focuses on the N-methylated derivative, (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid, which serves as a close analog for analytical methodology.

| Analytical Method | Finding | Source |

| Characterization Suite | >99% purity confirmed after synthesis and recrystallization. | researchgate.net |

| Elemental Analysis | Data consistent with the pure free acid form. | mdpi.com |

| High-Resolution Mass Spectrometry | Consistent with the expected molecular formula and purity. | mdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying metabolites in biological samples. nih.gov For small, polar molecules like carboxylic acids, chemical derivatization is typically required to increase their volatility for GC analysis. nih.govresearchgate.net This process, often involving silylation, makes the compounds suitable for separation by gas chromatography and subsequent identification by mass spectrometry based on their unique mass spectra. nih.gov

Metabolite profiling aims to identify a wide range of compounds within a biological sample to understand physiological states or biochemical pathways. illinois.edunih.gov While GC-MS is a standard platform for profiling urinary carboxylic acids and other small molecules, specific studies detailing the metabolite profile of this compound using this method require further investigation. nih.govresearchgate.net The general workflow, however, provides a robust framework for such future studies.

Table 2: Generalized GC-MS Workflow for Carboxylic Acid Metabolite Profiling

| Step | Description | Purpose |

| Sample Preparation | Extraction of metabolites from a biological matrix (e.g., urine, plasma). researchgate.netnih.gov | To isolate the compounds of interest from interfering substances. |

| Derivatization | Chemical modification (e.g., trimethylsilylation) of the analyte. nih.gov | To increase volatility and thermal stability for GC analysis. |

| GC Separation | Injection of the derivatized sample into the GC system for separation based on boiling point and column interaction. | To separate individual metabolites from the complex mixture. |

| MS Detection | Ionization and fragmentation of separated compounds, followed by detection based on mass-to-charge ratio. | To generate a unique mass spectrum for each compound, allowing for identification. |

| Data Analysis | Comparison of retention times and mass spectra to spectral libraries for metabolite identification and semi-quantification. researchgate.net | To identify and measure the relative abundance of metabolites. |

Computational Chemistry and Molecular Modeling

Computational techniques offer profound insights into the behavior of this compound at a molecular level, from its interaction with biological targets to its intrinsic structural properties.

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is instrumental in drug discovery for assessing the binding affinity of a ligand, such as this compound or its derivatives, to a biological target like an enzyme or receptor. nih.govijpsjournal.com Studies on structurally related imidazolidinone compounds have utilized molecular docking to investigate their potential as inhibitors of enzymes like matrix metalloproteinases (MMPs). nih.govcolab.ws The process involves predicting the binding mode and scoring the interaction, often revealing key hydrogen bonds and hydrophobic interactions that stabilize the ligand-receptor complex. nih.gov

Conformational analysis of this compound and its analogs has been elucidated through single-crystal X-ray diffraction. mdpi.comresearchgate.net A study on (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid revealed that the compound crystallizes in the orthorhombic chiral space group P2₁2₁2₁. researchgate.netmdpi.com The analysis identified two distinct, crystallographically independent conformers within the unit cell. mdpi.comresearchgate.net

These conformers adopt flattened half-chair conformations. researchgate.net The key difference between them lies in the orientation of the carboxylic acid substituent: in one conformer, it is in a pseudo-equatorial position, while in the other, it is pseudo-axial. researchgate.netresearchgate.net This structural variance is quantified by the Curea–N–C–Ccarboxyl torsion angles of 145.9° and 109.0° in the two forms. researchgate.netmdpi.com These conformers assemble into helical structures supported by extensive hydrogen bonding. mdpi.com

Molecular dynamics (MD) simulations can further extend these static findings by modeling the compound's dynamic behavior over time in a simulated biological environment, providing insights into conformational stability and flexibility. researchgate.netrsc.org